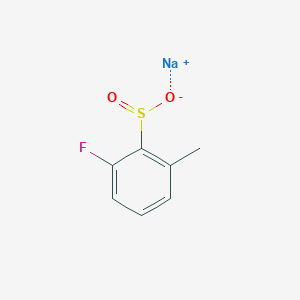![molecular formula C18H16N2O4 B13195574 3-[(1R,9R)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-yl]benzoic acid](/img/structure/B13195574.png)
3-[(1R,9R)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-yl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1R,9R)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[73102,7]trideca-2,4,6-trien-10-yl]benzoic acid is a complex organic compound with a unique tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1R,9R)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-yl]benzoic acid typically involves multiple steps, starting from simpler organic molecules. The key steps may include:
- Formation of the tricyclic core through cyclization reactions.
- Introduction of the benzoic acid moiety via coupling reactions.
- Optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound would require scalable and cost-effective methods. This might involve:
- Use of continuous flow reactors for efficient synthesis.
- Employment of green chemistry principles to minimize waste and environmental impact.
- Implementation of robust purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
3-[(1R,9R)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield carboxylic acids or ketones.
- Reduction may produce alcohols or amines.
- Substitution reactions may result in halogenated derivatives or other substituted compounds.
科学的研究の応用
3-[(1R,9R)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[731
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Use in the development of new materials with unique properties.
作用機序
The mechanism of action of 3-[(1R,9R)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-yl]benzoic acid would depend on its specific interactions with molecular targets. This could involve:
- Binding to enzymes or receptors to modulate their activity.
- Interfering with cellular pathways to induce desired effects.
- Engaging in chemical reactions within biological systems to produce active metabolites.
類似化合物との比較
Similar Compounds
3-[(1R,9R)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-yl]benzoic acid: can be compared with other tricyclic compounds such as:
Uniqueness
- The unique structure of this compound provides distinct chemical and biological properties that differentiate it from other similar compounds.
特性
分子式 |
C18H16N2O4 |
|---|---|
分子量 |
324.3 g/mol |
IUPAC名 |
3-[(1R,9R)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-yl]benzoic acid |
InChI |
InChI=1S/C18H16N2O4/c1-18-10-14(13-7-2-3-8-15(13)24-18)19-17(23)20(18)12-6-4-5-11(9-12)16(21)22/h2-9,14H,10H2,1H3,(H,19,23)(H,21,22)/t14-,18-/m1/s1 |
InChIキー |
VCKXLTWFHBRJCE-RDTXWAMCSA-N |
異性体SMILES |
C[C@]12C[C@H](C3=CC=CC=C3O1)NC(=O)N2C4=CC=CC(=C4)C(=O)O |
正規SMILES |
CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC=CC(=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


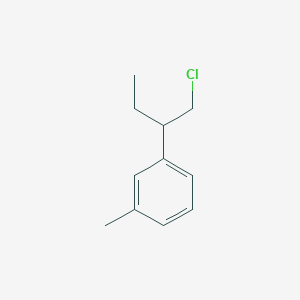
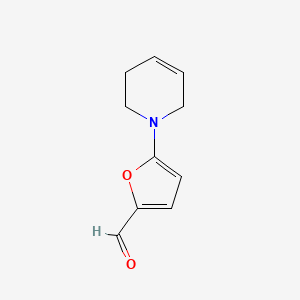
![tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate](/img/structure/B13195502.png)
![2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13195503.png)
![2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile](/img/structure/B13195509.png)
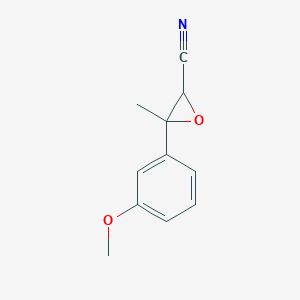
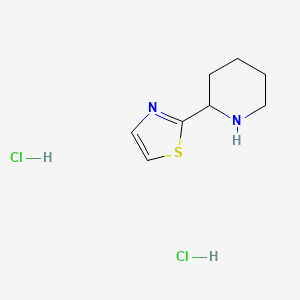
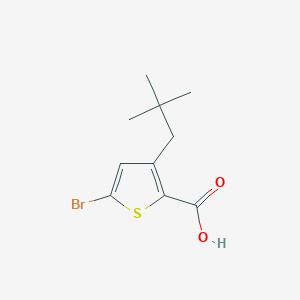
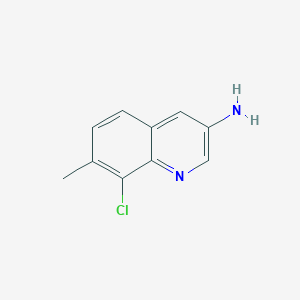
![2-(Bromomethyl)-2-propylbicyclo[2.2.1]heptane](/img/structure/B13195545.png)
![[1-(Fluoromethyl)cyclopentyl]benzene](/img/structure/B13195548.png)
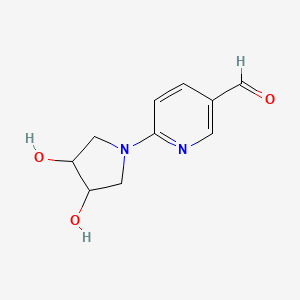
![2-[(Boc)(ethyl)amino]butyric Acid](/img/structure/B13195553.png)
